molecular formula C18H18N5S.C2H3O2<br>C20H21N5O2S B12718345 2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate CAS No. 84788-02-3

2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate

Cat. No.: B12718345
CAS No.: 84788-02-3
M. Wt: 395.5 g/mol
InChI Key: OWCGXKHEAXZCBC-UHFFFAOYSA-M
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Description

2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate is a complex organic compound with the molecular formula C20H21N5O2S It is known for its unique chemical structure, which includes both benzimidazole and benzothiazole moieties

Preparation Methods

The synthesis of 2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate typically involves the following steps:

    Formation of Benzimidazole Intermediate: The initial step involves the synthesis of 1,3-dihydro-1,3-dimethyl-2H-benzimidazole through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.

    Azo Coupling Reaction: The benzimidazole intermediate is then subjected to an azo coupling reaction with a diazonium salt derived from 3-methylbenzothiazole. This step forms the azo linkage between the benzimidazole and benzothiazole rings.

    Acetylation: Finally, the resulting compound is acetylated to produce the acetate salt form.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, with reagents like halogens or alkylating agents.

Scientific Research Applications

2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate can be compared with similar compounds such as:

    Benzothiazolium Chloride: Similar in structure but with a chloride ion instead of an acetate group.

    Benzimidazolium Derivatives: Compounds with variations in the benzimidazole moiety.

    Azo Compounds: Other azo compounds with different substituents on the aromatic rings.

Properties

CAS No.

84788-02-3

Molecular Formula

C18H18N5S.C2H3O2
C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

(E)-N-[(E)-(1,3-dimethylbenzimidazol-3-ium-2-yl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine;acetate

InChI

InChI=1S/C18H18N5S.C2H4O2/c1-21-13-8-4-5-9-14(13)22(2)17(21)12-19-20-18-23(3)15-10-6-7-11-16(15)24-18;1-2(3)4/h4-12H,1-3H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

OWCGXKHEAXZCBC-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)[O-].CN1C2=CC=CC=C2[N+](=C1/C=N/N=C\3/N(C4=CC=CC=C4S3)C)C

Canonical SMILES

CC(=O)[O-].CN1C2=CC=CC=C2[N+](=C1C=NN=C3N(C4=CC=CC=C4S3)C)C

Origin of Product

United States

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